![molecular formula C16H19N3O B6458540 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine CAS No. 2548994-42-7](/img/structure/B6458540.png)

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

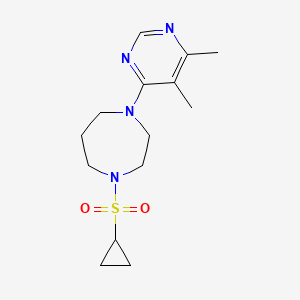

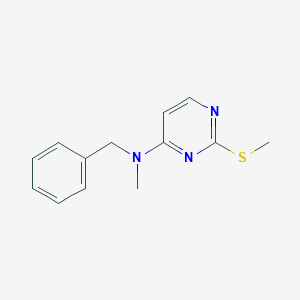

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, an ethyl group attached to a methoxyphenyl group, and a cyclopropyl group .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and reagents present. Pyrimidines can participate in a variety of chemical reactions, especially due to the presence of nitrogen in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including factors like its degree of substitution and the nature of its substituents .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reactions

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it relies on organoboron reagents. Specifically, this compound can participate in the following steps:

- Transmetalation : The nucleophilic organic group (boron-based) transfers from a boron reagent to Pd, leading to the desired coupling product .

Boron Reagents in SM Coupling

Understanding the specific boron reagents used in SM coupling is crucial. Seven main classes of boron reagents have been developed, each with distinct properties. These include:

Metal Complexes and Coordination Chemistry

Exploring metal complexes involving this compound could lead to novel coordination chemistry. For example, Pt(II) complexes with cyclopropylamine ligands have been synthesized .

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which are crucial in the regulation of cell cycle and transcription .

Mode of Action

It’s worth noting that cyclopropylamine, a structural component of the compound, is known to inactivate cytochrome p450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme .

Biochemical Pathways

Given the potential inhibition of cdks, it can be inferred that the compound may affect cell cycle regulation and transcription processes .

Result of Action

If the compound does indeed inhibit cdks, it could potentially disrupt cell cycle progression and transcription, leading to antitumor activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-20-14-4-2-3-12(11-14)7-9-17-15-8-10-18-16(19-15)13-5-6-13/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKATDZUTFLBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B6458466.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B6458473.png)

![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458480.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B6458490.png)

![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458501.png)

![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B6458504.png)

![2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6458520.png)

![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458527.png)

![4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458531.png)

![1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6458537.png)

![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458543.png)

![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458556.png)